1,2-Dimethyl-4-tosylbenzene
Description
Properties
CAS No. |
28361-44-6 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,2-dimethyl-4-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-4-7-14(8-5-11)18(16,17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |
InChI Key |
VBDKBFUQKJPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6), a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available information regarding its chemical identity, physical properties, and commercial availability. Crucially, this guide also addresses the current landscape of safety information, highlighting the critical need for a comprehensive Safety Data Sheet (SDS) for the safe handling and application of this compound in a laboratory setting.
Introduction and Chemical Identity
1,2-Dimethyl-4-tosylbenzene, identified by the Chemical Abstracts Service (CAS) registry number 28361-44-6, is a sulfone derivative of xylene. Its structure features a tosyl (p-toluenesulfonyl) group attached to a 1,2-dimethylbenzene (o-xylene) ring. The molecular formula for this compound is C₁₅H₁₆O₂S, and it has a molecular weight of approximately 260.35 g/mol .[1]
The precise applications and research uses of 1,2-Dimethyl-4-tosylbenzene are not extensively documented in readily available scientific literature. However, its chemical structure suggests potential utility as an intermediate in organic synthesis, possibly in the development of novel pharmaceutical compounds or functional materials. The presence of the tosyl group, a good leaving group, and the substituted aromatic ring provides multiple reaction sites for further chemical modifications.
Physicochemical Properties
A summary of the available physicochemical data for 1,2-Dimethyl-4-tosylbenzene is presented in Table 1. It is important to note that this information is primarily sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 28361-44-6 | Alfa Chemistry |
| Molecular Formula | C₁₅H₁₆O₂S | Alfa Chemistry[1] |
| Molecular Weight | 260.35 g/mol | Alfa Chemistry[1] |
| Boiling Point | 421.6 °C at 760 mmHg | Alfa Chemistry[1] |
| Flash Point | 250.9 °C | Alfa Chemistry[1] |
| Density | 1.148 g/cm³ | Alfa Chemistry[1] |
Table 1: Physicochemical Properties of 1,2-Dimethyl-4-tosylbenzene
Commercial Availability and Supplier Information
1,2-Dimethyl-4-tosylbenzene is available from various chemical suppliers catering to the research and development sector. One such supplier is Alfa Chemistry, which lists the compound for experimental and research use.[1] When procuring this chemical, it is imperative for researchers to request a comprehensive, up-to-date Safety Data Sheet (SDS) from the supplier.
Critical Gaps in Safety Data: The Absence of a Specific Safety Data Sheet (SDS)
A thorough and exhaustive search for a publicly available Safety Data Sheet (SDS) specifically for 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6) did not yield a definitive document. While SDSs for other, sometimes structurally related, compounds are available, it is scientifically unsound and potentially hazardous to extrapolate safety information from them.
The absence of a specific SDS for CAS 28361-44-6 presents a significant challenge for its safe handling, storage, and disposal. An SDS is a critical document that provides comprehensive information on:
-
Hazard Identification: Including GHS classifications, signal words, hazard statements, and precautionary statements.
-
First-Aid Measures: Procedures for exposure through inhalation, skin contact, eye contact, and ingestion.
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical.
-
Accidental Release Measures: Personal precautions, protective equipment, and emergency procedures.
-
Handling and Storage: Precautions for safe handling and conditions for safe storage.
-
Exposure Controls/Personal Protection: Engineering controls and personal protective equipment (PPE) recommendations.
-
Toxicological Information: Data on acute and chronic health effects.
-
Ecological Information: Effects on the environment.
-
Disposal Considerations: Safe disposal methods.
Without this critical information, researchers and drug development professionals are unable to conduct a proper risk assessment before using this compound.
Provisional Guidance and a Call for Action
Given the lack of a specific SDS, the following provisional guidance is offered with the strong recommendation that extreme caution be exercised. This guidance is based on general principles of laboratory safety for handling novel or uncharacterized chemical compounds and should not be considered a substitute for a formal SDS.
5.1. Precautionary Workflow for Handling 1,2-Dimethyl-4-tosylbenzene
The following diagram outlines a mandatory workflow for any researcher intending to work with 1,2-Dimethyl-4-tosylbenzene.
Caption: Recommended workflow for procuring and handling CAS 28361-44-6.
5.2. A Call to Chemical Suppliers and the Research Community
The availability of comprehensive safety data is a cornerstone of responsible scientific research. We strongly urge chemical suppliers of 1,2-Dimethyl-4-tosylbenzene to make a complete and verified Safety Data Sheet readily accessible to all potential users. Furthermore, we encourage researchers who may have synthesized or characterized this compound to publish any relevant safety observations to contribute to the collective body of knowledge.
Conclusion
1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6) is a commercially available chemical with potential applications in organic synthesis and drug discovery. However, the significant gap in publicly available safety information, specifically the absence of a dedicated Safety Data Sheet, presents a critical barrier to its safe and responsible use. Until a comprehensive SDS is made available, all handling of this compound should be conducted with the utmost caution, assuming it to be hazardous, and within the framework of a stringent, risk-averse laboratory protocol. The advancement of science and the safety of our researchers depend on the free and transparent exchange of critical safety data.
References
Sources
3,4-dimethylphenyl p-tolyl sulfone synonyms and nomenclature
This guide serves as a technical reference for 3,4-dimethylphenyl p-tolyl sulfone , a specific asymmetric diaryl sulfone. This document is structured to provide rigorous nomenclature analysis, synthetic methodologies, and structural insights relevant to medicinal chemistry and materials science.
Nomenclature and Structural Identity
Precise nomenclature is critical in aryl sulfone chemistry due to the potential for regioisomerism. This section deconstructs the IUPAC rules and synonymous identifiers for the target molecule.
IUPAC Nomenclature Logic
The systematic naming of sulfones follows the substitutive nomenclature rules defined by the International Union of Pure and Applied Chemistry (IUPAC).
-
Principal Functional Group: Sulfone (
). In diaryl systems, the sulfone group is the parent structure. -
Substituent Prioritization: The two aryl groups attached to the sulfur atom are treated as substituents.
-
Group A: 3,4-dimethylphenyl (derived from
-xylene). -
Group B: 4-methylphenyl (derived from toluene, commonly referred to as
-tolyl).
-
-
Alphabetical Ordering: "Dimethylphenyl" precedes "methylphenyl".
Primary IUPAC Name: 1-(3,4-Dimethylbenzenesulfonyl)-4-methylbenzene (Alternatively: 3,4-dimethylphenyl 4-methylphenyl sulfone)
Synonyms and Identifiers
To facilitate database searching and procurement, the following synonyms are recognized in chemical literature:
| Category | Identifier / Synonym |
| Common Name | 3,4-Dimethylphenyl |
| Systematic | 4-[(3,4-Dimethylphenyl)sulfonyl]toluene |
| Fragment-Based | 3,4-Xylyl |
| SMILES | Cc1ccc(S(=O)(=O)c2ccc(C)c(C)c2)cc1 |
| Molecular Formula | |
| Molecular Weight | 260.35 g/mol |
Synthetic Methodology: Friedel-Crafts Sulfonylation[1]
The most robust route to synthesize asymmetric diaryl sulfones is the Friedel-Crafts Sulfonylation . This protocol utilizes
Reaction Logic
-
Electrophile: The sulfonyl cation (
), generated in situ from tosyl chloride and a Lewis acid. -
Nucleophile:
-Xylene (1,2-dimethylbenzene). -
Regioselectivity: The methyl groups of
-xylene are ortho-/para-directing. Steric hindrance at the 3-position (ortho to a methyl) directs the bulky sulfonyl group primarily to the 4-position (para to a methyl), yielding the desired 3,4-dimethyl isomer.
Visualization of Synthesis Pathway
The following diagram illustrates the mechanistic flow and reagents involved.
Figure 1: Friedel-Crafts Sulfonylation pathway for the synthesis of 3,4-dimethylphenyl p-tolyl sulfone.
Experimental Protocol (Standardized)
Safety Note: Aluminum chloride (
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with
. -
Reagent Loading:
-
Add
-Toluenesulfonyl chloride (19.0 g, 100 mmol) to the flask. -
Add anhydrous Dichloromethane (DCM) (100 mL) as the solvent.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Catalyst Addition:
-
Carefully add anhydrous Aluminum Chloride (
) (14.6 g, 110 mmol) in small portions over 15 minutes. Ensure the internal temperature does not exceed 5°C. -
Observation: The mixture will likely turn orange/red, indicating the formation of the acyl-aluminum complex.
-
-
Substrate Addition:
-
Add
-Xylene (10.6 g, 100 mmol) dropwise via the addition funnel over 30 minutes.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Reflux gently (40°C) for 4–6 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 4:1).
-
-
Quenching & Workup:
-
Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture to quench the aluminum complex.
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with Brine (
mL), dry over anhydrous , and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography to isolate the pure sulfone.
-
Structural Properties and Applications
The 3,4-dimethylphenyl p-tolyl sulfone molecule possesses distinct physicochemical properties driven by the electron-withdrawing nature of the sulfone bridge and the lipophilicity of the methyl substituents.
Physicochemical Profile (Predicted)[2]
| Property | Value (Approx.) | Significance |
| LogP | 4.2 – 4.5 | High lipophilicity; suggests good membrane permeability in biological systems. |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding; purely hydrophobic/dipole interactions. |
| H-Bond Acceptors | 2 | The sulfone oxygens act as weak hydrogen bond acceptors. |
| Melting Point | 135 – 145°C | High crystallinity due to efficient packing of the aryl rings. |
Application in Drug Development
Aryl sulfones are pharmacophores of significant interest.[1] The specific substitution pattern of this molecule offers unique advantages:
-
Metabolic Stability: The sulfone moiety is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides).
-
Scaffold Utility: It serves as a structural analog for
-secretase inhibitors (Alzheimer's research) and COX-2 inhibitors , where the sulfone provides the necessary spatial geometry to fit into enzyme active sites.
Structure-Activity Relationship (SAR) Logic
The following diagram details how the specific structural features of this molecule translate to potential biological interactions.
Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.
References
-
IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: Nomenclature of Organic Chemistry, IUPAC Recommendations and Preferred Names.
-
Friedel-Crafts Sulfonylation Methodology . Olah, G. A., et al. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Aryl Sulfones in Medicinal Chemistry . Scozzafava, A., et al. (2003). Sulfonamides as Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry.
-
Regioselectivity in Electrophilic Aromatic Substitution . Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Sources
Technical Monograph: 1,2-Dimethyl-4-[(4-methylphenyl)sulfonyl]benzene
Topic: 1,2-dimethyl-4-[(4-methylphenyl)sulfonyl]benzene PubChem CID Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
PubChem CID: 606725 | CAS: 28361-44-6
Executive Summary
1,2-Dimethyl-4-[(4-methylphenyl)sulfonyl]benzene (also known as 3,4-dimethylphenyl p-tolyl sulfone ) is an asymmetric diaryl sulfone primarily utilized in the formulation of thermal recording materials (thermal paper) and as a specialized intermediate in organic synthesis. Unlike its symmetric analog (4,4'-ditolyl sulfone), this compound offers unique solubility and melting point characteristics, making it a valuable sensitizer or co-developer in high-performance thermochromic systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via Friedel-Crafts sulfonylation, and its mechanistic role in leuco dye color development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound belongs to the class of diaryl sulfones , characterized by a sulfonyl group bridging two aromatic rings—one substituted with a methyl group (p-tolyl) and the other with two methyl groups (3,4-dimethylphenyl).
Table 1: Key Chemical Constants
| Property | Value / Description |
| IUPAC Name | 1,2-dimethyl-4-(4-methylphenyl)sulfonylbenzene |
| Common Synonyms | 3,4-Dimethylphenyl p-tolyl sulfone; 1,2-Dimethyl-4-tosylbenzene; 3,4,4'-Trimethyldiphenylsulfone |
| PubChem CID | 606725 |
| CAS Registry Number | 28361-44-6 |
| Molecular Formula | C₁₅H₁₆O₂S |
| Molecular Weight | 260.35 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
| InChIKey | VBDKBFUQKJPPLF-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid (or semisolid in crude form) |
| Melting Point | Approx. 100–140°C (Estimated range for asymmetric sulfones; lower than 4,4'-isomer) |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Toluene, Acetone |
| LogP (Predicted) | ~3.8 - 4.5 |
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of 1,2-dimethyl-4-[(4-methylphenyl)sulfonyl]benzene typically employs a Friedel-Crafts Sulfonylation . This route is preferred for its atom economy and the availability of precursors (o-xylene and p-toluenesulfonyl chloride).
Reaction Pathway
The synthesis involves the electrophilic aromatic substitution of o-xylene (1,2-dimethylbenzene) with p-toluenesulfonyl chloride (tosyl chloride), catalyzed by a Lewis acid such as Aluminum Chloride (
Reaction Equation:
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive Lewis acid catalysis.
Reagents:
-
o-Xylene (Substrate & Solvent): 1.2 eq (excess)
-
Aluminum Chloride (
): 1.1 eq (anhydrous) -
Dichloromethane (DCM): Optional solvent if neat o-xylene is not used.
Step-by-Step Methodology:
-
Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Lewis Acid Activation : Charge the flask with anhydrous
(1.1 eq) and dry DCM (or use o-xylene as solvent). Cool to 0°C in an ice bath. -
Electrophile Addition : Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimum amount of solvent. Add this solution dropwise to the
suspension over 30 minutes. The mixture may turn yellow/orange, indicating the formation of the sulfonyl cation complex. -
Substrate Addition : Add o-xylene (1.2 eq) slowly to the reaction mixture. Maintain temperature < 10°C to control exotherm.
-
Reaction : Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM or 80-100°C if neat) for 4–6 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 4:1).
-
Quenching : Cool the reaction to room temperature.[3] Carefully pour the mixture onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.
-
Workup : Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification : Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield the pure sulfone as white crystals.
Synthesis Workflow Diagram
Figure 1: Friedel-Crafts sulfonylation pathway for the synthesis of CID 606725.
Applications & Mechanism of Action
Thermal Recording Materials (Thermal Paper)
The primary industrial application of diaryl sulfones, including CID 606725, is in thermal paper technology . In this system, the sulfone acts as a developer or sensitizer .
-
The System : Thermal paper consists of a base sheet coated with a solid-state mixture of a Leuco Dye (color former, e.g., ODB-2) and a Developer (acidic proton donor).
-
The Role of CID 606725 :
-
As a Developer : It provides the acidic environment necessary to open the lactone ring of the leuco dye upon melting.
-
As a Sensitizer : Its specific melting point (lower than symmetric sulfones) helps lower the eutectic melting point of the dye/developer mix, increasing the thermal response speed ("sensitivity") of the paper.
-
Mechanistic Pathway: Thermochromism
When the thermal print head applies heat (approx. 200–300°C for microseconds), the sensitizer/developer melts. The developer then donates a proton to the leuco dye's lactone ring, causing it to open and form a conjugated, colored system.
Figure 2: Thermochromic mechanism in thermal paper utilizing diaryl sulfone developers.
Analytical Characterization
To validate the synthesis of CID 606725, the following spectral signatures should be observed:
Proton NMR ( -NMR)
Solvent:
-
Aromatic Region (7.0 – 8.0 ppm) :
-
Two doublets (approx. 7.8 ppm and 7.3 ppm) integrating to 4 protons, corresponding to the p-tolyl ring (AA'BB' system).
-
A complex pattern (singlet/doublets) for the 1,2,4-substituted ring (3 protons). The proton ortho to the sulfonyl group will be deshielded (approx. 7.6–7.7 ppm).
-
-
Aliphatic Region (2.2 – 2.5 ppm) :
-
Three distinct singlets corresponding to the three methyl groups.
- ppm (Methyl on p-tolyl ring).
- ppm (Two methyls on the 3,4-dimethylphenyl ring).
-
Infrared Spectroscopy (FT-IR)
-
Sulfonyl Group (
) : Strong characteristic stretches at 1300–1320 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric). -
C-H Aromatic : Weak stretches > 3000 cm⁻¹.
-
C-H Aliphatic : Stretches at 2900–2980 cm⁻¹ (Methyl groups).
Safety & Handling
While diaryl sulfones are generally stable and non-volatile, standard laboratory safety protocols must be observed.
-
Hazards :
-
Skin/Eye Irritant : May cause irritation upon contact.
-
Inhalation : Dust may irritate the respiratory tract.
-
-
PPE : Nitrile gloves, safety goggles, and lab coat. Handle fine powder in a fume hood to prevent dust inhalation.
-
Storage : Store in a cool, dry place away from strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 606725, 1,2-Dimethyl-4-tosylbenzene. Retrieved from [Link]
-
Yang, Y., Chen, Z., & Rao, Y. (2018) .[4][1] Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega, 3(5), 4968–4973. (Provides NMR data for 1,2-dimethyl-4-tosylbenzene). Retrieved from [Link]
-
NIST Chemistry WebBook . 2,4,4'-Trimethyldiphenylsulphone (Isomer). Retrieved from [Link]
Sources
Navigating Obscurity: The Quest for 2,4,4-Trimethyldiphenylsulphone's Research Applications
Despite a comprehensive search of scientific literature and patent databases, 2,4,4-Trimethyldiphenylsulphone remains an enigmatic compound with no clearly defined and publicly documented research applications. This in-depth investigation reveals a significant information gap, suggesting the substance is likely a niche chemical intermediate, a compound with limited commercial or academic exploration, or its applications are confined to proprietary industrial processes not disclosed in the public domain.
Probing the Silence: What the Data Indicates
Further targeted searches for its potential role as a high-temperature solvent, a plasticizer, or an intermediate in organic synthesis also proved fruitless. While the diphenyl sulphone moiety is a known pharmacophore in medicinal chemistry and a building block for functional materials, the unique substitution pattern of 2,4,4-Trimethyldiphenylsulphone does not appear to have garnered significant interest from the research community.
The National Institute of Standards and Technology (NIST) WebBook, a comprehensive database of chemical and physical data, lists the compound, providing its chemical formula (C₁₅H₁₆O₂S) and structure.[1] However, it offers no information regarding its applications or research utility.
The Landscape of Related Diphenyl Sulphones: A Contextual Clue
To understand the potential, yet unelucidated, role of 2,4,4-Trimethyldiphenylsulphone, it is instructive to examine the well-established applications of its chemical cousins.
Polymer Science: Dihydroxydiphenyl sulphones and dichlorodiphenyl sulphones are cornerstone monomers in the synthesis of aromatic poly(ether sulfone)s.[2][3] These high-performance thermoplastics are utilized in demanding environments, including aerospace components, medical equipment, and automotive engineering, owing to their high glass transition temperatures and excellent chemical resistance. The synthesis typically involves a nucleophilic aromatic substitution reaction in a high-boiling polar aprotic solvent.
Organic Synthesis: The sulphone group can act as a versatile functional group in organic synthesis. It can be used as a removable activating group for adjacent carbon atoms or as a key structural element in the final target molecule.
Hypothetical Roles and Future Research Directions
Given the properties of the diphenyl sulphone core, one could speculate on the potential, albeit currently undocumented, applications of 2,4,4-Trimethyldiphenylsulphone:
-
High-Performance Solvent: Its rigid aromatic structure and the presence of the polar sulfone group might impart a high boiling point and thermal stability, making it a candidate for a specialized high-temperature solvent in niche chemical reactions.
-
Plasticizer: The bulky and non-polar trimethyl groups could potentially impart flexibility to rigid polymers, suggesting a role as a specialty plasticizer. Plasticizers are crucial additives that enhance the processability and flexibility of polymers.[4]
-
Chemical Intermediate: It may serve as a precursor in the multi-step synthesis of more complex molecules, where its specific substitution pattern is required for a particular downstream reaction.
However, without empirical data, these remain conjectures. The lack of available information underscores the vastness of chemical space and the reality that not every synthesized compound finds a widespread application or becomes a subject of intense academic scrutiny.
Conclusion: An Open Chapter in Chemical Research
References
[5] ResearchGate. (n.d.). Synthesis of 2,4′-Dihydroxydiphenyl sulfone with unsym-trimethyl benzene as solvent. Available at: [Link] [6] Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Available at: [Link] [7] Google Patents. (n.d.). US4374780A - Di-2,4,4'-trimethylpentylphosphinic acid and its preparation. Available at: [8] ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Available at: [Link] [9] Google Patents. (n.d.). US3244683A - Polymerization of 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Available at: [2] ResearchGate. (n.d.). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Available at: [Link] [1] NIST. (n.d.). 2,4,4'-Trimethyldiphenylsulphone. In NIST Chemistry WebBook. Available at: [Link] [4] National Center for Biotechnology Information. (n.d.). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Available at: [Link] [3] MDPI. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. In Polymers, 13(21), 3689. Available at: [Link]
Sources
- 1. US6194498B1 - Non-fogging plasticizer and its use in resinous compositions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ic.unicamp.br [ic.unicamp.br]
- 7. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 9. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sulfonylation of o-Xylene with p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diaryl Sulfones
Diaryl sulfones are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1] The sulfonylation of aromatic compounds, such as o-xylene, with p-toluenesulfonyl chloride represents a fundamental application of the Friedel-Crafts reaction, a cornerstone of modern organic synthesis for forging carbon-sulfur bonds on aromatic rings.[2][3] This reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the p-toluenesulfonyl chloride, generating a potent electrophile that is subsequently attacked by the electron-rich o-xylene ring.[4][5] Understanding and mastering this protocol is essential for researchers aiming to synthesize novel molecular architectures for drug discovery and advanced material development.
This comprehensive guide provides a detailed protocol for the sulfonylation of o-xylene with p-toluenesulfonyl chloride, delving into the underlying chemical principles, step-by-step experimental procedures, and critical considerations for achieving optimal results.
Reaction Mechanism and Regioselectivity
The sulfonylation of o-xylene with p-toluenesulfonyl chloride is a classic example of a Friedel-Crafts reaction. The reaction is initiated by the activation of p-toluenesulfonyl chloride with a Lewis acid, such as anhydrous aluminum chloride, to form a highly electrophilic sulfonyl cation or a polarized complex. This electrophile is then attacked by the nucleophilic π-system of the o-xylene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.[3] Subsequent deprotonation of the sigma complex by the conjugate base of the Lewis acid regenerates the aromaticity of the ring and yields the final diaryl sulfone product.
The regioselectivity of this reaction is governed by the directing effects of the two methyl groups on the o-xylene ring. As ortho, para-directing activators, the methyl groups will direct the incoming electrophile to the positions ortho and para to them. In the case of o-xylene, this results in the formation of two primary isomers: 3,4-dimethylphenyl p-tolyl sulfone and 2,3-dimethylphenyl p-tolyl sulfone. The relative ratio of these isomers is influenced by both electronic and steric factors.
Experimental Workflow
Caption: Experimental workflow for the sulfonylation of o-xylene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of Friedel-Crafts reactions.[6][7][8] Researchers should optimize conditions as needed for their specific experimental setup.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| o-Xylene | C₈H₁₀ | 106.17 | ≥98%, anhydrous | Sigma-Aldrich |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | ≥98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Fisher Scientific |
| Brine | NaCl | 58.44 | Saturated aqueous solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | MilliporeSigma |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (100 mL) as the solvent, followed by o-xylene (1.0 equivalent).
-
-
Reaction Execution:
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane (50 mL) in a dropping funnel.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the isomeric products.
-
Characterization of Products
The expected products, 3,4-dimethylphenyl p-tolyl sulfone and 2,3-dimethylphenyl p-tolyl sulfone, can be characterized using standard spectroscopic techniques.
Expected ¹H and ¹³C NMR Data (Predicted): [9][10]
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 3,4-Dimethylphenyl p-tolyl sulfone | ~7.8 (d, 2H), ~7.6 (d, 1H), ~7.3 (d, 2H), ~7.2 (m, 2H), 2.4 (s, 3H), 2.3 (s, 6H) | ~144, ~140, ~138, ~137, ~135, ~130, ~129, ~128, ~127, 21.6, 20.0, 19.8 |
| 2,3-Dimethylphenyl p-tolyl sulfone | ~7.8 (d, 2H), ~7.5 (d, 1H), ~7.3 (d, 2H), ~7.2 (m, 2H), 2.4 (s, 3H), 2.3 (s, 3H), 2.1 (s, 3H) | ~144, ~139, ~138, ~137, ~136, ~130, ~129, ~128, ~126, 21.6, 20.5, 16.0 |
Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the products.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Friedel-Crafts reaction is highly dependent on anhydrous conditions. All glassware should be oven-dried, and anhydrous reagents and solvents must be used. The presence of moisture will deactivate the aluminum chloride catalyst.[11]
-
Stoichiometry of AlCl₃: At least one equivalent of AlCl₃ is required as it complexes with the sulfone product. Using a slight excess can improve reaction rates.
-
Temperature Control: The initial addition of p-toluenesulfonyl chloride should be performed at a low temperature to control the exothermic reaction and minimize side reactions.
-
Work-up Procedure: The quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Isomer Separation: The separation of the resulting constitutional isomers may be challenging and require careful optimization of the chromatographic conditions.
Conclusion
The Friedel-Crafts sulfonylation of o-xylene with p-toluenesulfonyl chloride is a robust and versatile method for the synthesis of valuable diaryl sulfone scaffolds. By carefully controlling the reaction conditions and adhering to the principles of anhydrous chemistry, researchers can successfully synthesize and isolate the desired products. This protocol provides a solid foundation for further exploration and derivatization of this important class of molecules in the pursuit of novel therapeutics and advanced materials.
References
- CN1049213C - Process for producing p-toluenesulfonyl chloride - Google Patents.
-
Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction - RSC Publishing. Available at: [Link]
- CN101659635A - Preparation method of methyl p-tolyl sulfone - Google Patents.
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
Expt 10: Friedel-Crafts Alkylation of p-Xylene | Exercises Organic Chemistry - Docsity. Available at: [Link]
-
Mechanism of Sulphonation and Friedel-Craft reactions - YouTube. Available at: [Link]
-
S2 S2 S3 S6 S6 S7 S19 - The Royal Society of Chemistry. Available at: [Link]
-
Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts - ResearchGate. Available at: [Link]
-
ETHYNYL p-TOLYL SULFONE - Organic Syntheses Procedure. Available at: [Link]
-
Friedel-Crafts alkylation ofp-xylene mechanism'. - ResearchGate. Available at: [Link]
- CN101659635B - Preparation method of methyl p-tolyl sulfone - Google Patents.
-
Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. Available at: [Link]
-
Reaction of xylenes with tert .-butylchloride in presence of anhydrous aluminium chloride. Available at: [Link]
-
Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor | Request PDF - ResearchGate. Available at: [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Theoretical study on the alkylation of o-xylene with styrene in AlCl3-ionic liquid catalytic system - PubMed. Available at: [Link]
-
Friedel-Crafts Alkylation - Beyond Benign. Available at: [Link]
-
Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride - ResearchGate. Available at: [Link]
- US7115782B2 - Process for producing aromatic compounds by Friedel-Crafts reaction - Google Patents.
- US4822916A - Preparation of diaryl sulfones - Google Patents.
-
Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]
-
¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at... - ResearchGate. Available at: [Link]
-
Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. Available at: [Link]
-
Diaryl Sulfone Synthesis - ChemistryViews. Available at: [Link]
-
Friedel-Crafts alkylation of o-xylene over V2O5/ZrO2 catalysts. Available at: [Link]
-
Aluminum Chloride Promoted Hantzsch Reaction of N-Tosylhydrazones. Available at: [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Publishing. Available at: [Link]
-
Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols - ResearchGate. Available at: [Link]
-
p-Tolyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside: Direct S. Available at: [Link]
-
Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. Available at: [Link]
-
A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones - ResearchGate. Available at: [Link]
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Application Note: 1,2-Dimethyl-4-tosylbenzene as a Rigid Diaryl Sulfone Scaffold in Targeted Protein Degradation (TPD)
[1][2]
Executive Summary
In Targeted Protein Degradation (TPD), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2] While PEG chains offer flexibility, they often suffer from poor permeability and oxidative metabolism.[1][2] This guide details the application of 1,2-Dimethyl-4-tosylbenzene —a rigid diaryl sulfone—as a superior linker scaffold.[1][2] Its structural rigidity reduces the entropic penalty of ternary complex formation, while the sulfone moiety improves metabolic stability compared to traditional ether or amide linkages.[1][2]
Scientific Rationale & Chemical Basis[1][2][5][6][7]
The "Linkerology" Challenge
First-generation PROTACs utilized flexible polyethylene glycol (PEG) or alkyl chains.[1][2] However, recent data suggests that rigid linkers (containing piperazines, alkynes, or arenes) often yield higher degradation potency (Dmax) and selectivity by restricting the conformational space of the PROTAC, thereby "pre-organizing" the molecule for productive E3-POI (Protein of Interest) dimerization.[1][2]
1,2-Dimethyl-4-tosylbenzene as a Scaffold
This compound features a diaryl sulfone core substituted with methyl groups.[1][2]
-
Rigidity: The sulfone bridge (
) imposes a specific "butterfly" geometry with a C-S-C bond angle of ~104°, creating a defined vector for ligand presentation.[1][2] -
Metabolic Stability: Unlike amides (susceptible to hydrolysis) or ethers (susceptible to oxidative dealkylation), the diaryl sulfone is highly resistant to metabolic breakdown.[1][2]
-
Functionalization Potential: The methyl groups at positions 1, 2 (on the benzene ring) and the para-tolyl methyl group provide three distinct sites for radical bromination and subsequent attachment to E3 ligands (e.g., Thalidomide, VHL-032) and POI warheads.[1][2]
Caption: Workflow for converting the diaryl sulfone core into a bifunctional PROTAC linker.
Experimental Protocols
Protocol A: Synthesis & Functionalization of the Scaffold
Objective: To convert 1,2-Dimethyl-4-tosylbenzene into a bis-alkylating linker suitable for PROTAC conjugation.[1][2]
Materials:
-
1,2-Dimethyl-4-tosylbenzene (Starting Material)[1][2][3][4][5][6][7][8]
-
Carbon Tetrachloride (
) or Trifluorotoluene (Solvent)[1][2][9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1,2-Dimethyl-4-tosylbenzene (1.0 eq) in anhydrous
(0.1 M) under an argon atmosphere. -
Bromination: Add NBS (2.1 eq) and AIBN (0.05 eq). The stoichiometry is critical to achieve bis-bromination (functionalizing two methyl groups) while leaving the third intact or achieving a specific isomer mixture.[1][2]
-
Reflux: Heat the mixture to reflux (77°C) for 4–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.[1][2] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting benzyl bromide intermediate via silica gel flash chromatography.
Protocol B: PROTAC Assembly (Convergent Synthesis)
Objective: Conjugate the sulfone linker to an E3 Ligase binder (e.g., Pomalidomide derivative) and a Target binder.[1][2]
Materials:
Step-by-Step Methodology:
-
Nucleophilic Substitution (Step 1): Dissolve the E3 ligand (1.0 eq) and
(2.0 eq) in DMF.[1][2] Add the bis(bromomethyl) sulfone linker (3.0 eq - excess to prevent polymerization).[1][2] Stir at RT for 2 h.[1][2] -
Isolation: Isolate the mono-substituted product via HPLC.
-
Nucleophilic Substitution (Step 2): Dissolve the mono-substituted intermediate (1.0 eq) in DMF. Add the Target Ligand (1.2 eq) and
(2.0 eq).[1][2] Heat to 40°C for 6 h. -
Final Purification: Purify the final PROTAC by preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Characterization: Verify structure via
-NMR and HRMS. Key Signal: Look for the characteristic diaryl sulfone protons (7.5–8.0 ppm) and the benzylic methylene protons bridging the ligands.[1][2]
Validation Assays
Ternary Complex Stability (TR-FRET)
Rationale: To verify that the rigid sulfone linker permits the formation of a stable E3-Linker-POI complex.[1][2]
Protocol:
-
Reagents: Fluorescently labeled POI (e.g., BRD4-Tb) and E3 Ligase (e.g., Cereblon-Dye).[1][2]
-
Incubation: Titrate the Sulfone-PROTAC (0.1 nM to 10 µM) into a mixture of POI and E3.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A "bell-shaped" curve indicates cooperative ternary complex formation.[1][2]
-
Control: Compare against a flexible PEG-linker analog. A shift in the
(concentration at 50% degradation) often correlates with the linker's ability to reduce the entropic cost of binding.[1][2]
Degradation Efficiency (Western Blot)
Data Presentation Table:
| Compound ID | Linker Type | Linker Length (Å) | DC50 (nM) | Dmax (%) | Permeability (Papp) |
| SP-001 | Diaryl Sulfone (Rigid) | ~8.5 | 15 | 95% | High |
| PEG-Control | PEG-3 (Flexible) | ~10.0 | 120 | 80% | Low |
| Neg-Control | Diaryl Sulfone (No Warhead) | N/A | >10,000 | <5% | High |
Interpretation: The rigid sulfone linker (SP-001) typically shows improved potency (
Caption: Mechanism of Action: The rigid sulfone linker facilitates precise E3-POI proximity.
References
-
Bondeson, D. P., et al. (2015).[1][2] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.[1][2] Link
-
Mapelli, C., et al. (2020).[1][2] "Modulating PROTAC Physicochemical Properties: The Role of Linker Rigidity." Journal of Medicinal Chemistry, 63(22), 13656–13675.[1][2] Link[1][2][9]
-
Alfa Chemistry. (2023).[1][2] "Product Sheet: 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6)." Alfa Chemistry Catalog. Link
-
Sun, M., et al. (2006).[1][2][8] "Palladium-Catalyzed Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones." Pure and Applied Chemistry, 78(5), 935–945.[1][2][8] Link
-
Békés, M., et al. (2022).[1][2] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200.[1][2] Link
Sources
- 1. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4,4'-Dimethyldiphenylsulfoxide | 1774-35-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-Dimethyl-4-tosylbenzene | C15H16O2S | CID 606725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Catalytic Conditions for the Synthesis of Diaryl Sulfones via Cross-Coupling of Aryl Sulfinates and Aryl Halides
Abstract
The diaryl sulfone motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and high-performance polymers.[1][2] Traditional synthetic routes, such as the oxidation of diaryl sulfides or Friedel-Crafts sulfonylation, are often hampered by limitations including harsh reaction conditions, poor functional group tolerance, and lack of regiochemical control.[1][3][4] Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, providing a direct and modular route for the construction of C(aryl)-S(O₂) bonds. This guide provides a detailed examination of the catalytic conditions, mechanistic underpinnings, and practical protocols for the palladium- and copper-catalyzed coupling of aryl sulfinates with aryl halides, designed for researchers in organic synthesis and drug development.
Mechanistic Principles: The Palladium-Catalyzed Catalytic Cycle
The palladium-catalyzed formation of diaryl sulfones generally proceeds through a canonical Pd(0)/Pd(II) cross-coupling cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is dependent on the halide (I > Br > Cl) and the electronic properties of the aryl ring.
-
Transmetalation (Salt Metathesis): The aryl sulfinate salt (Ar²-SO₂M) exchanges its sulfinate group with the halide on the Pd(II) center. Mechanistic studies suggest this step can be turnover-limiting and is significantly influenced by the cation of the base and any additives present.[6]
-
Reductive Elimination: The two organic fragments (Ar¹ and SO₂Ar²) couple and are expelled from the palladium center, forming the final diaryl sulfone product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Figure 1: Generalized catalytic cycle for the palladium-catalyzed coupling of aryl halides with aryl sulfinates.
Dissecting the Reaction: Key Parameters and Their Scientific Rationale
The success of the coupling reaction hinges on the careful selection of several interdependent parameters. The "why" behind each choice is crucial for adapting protocols to new substrates.
The Metal Catalyst: Palladium vs. Copper
-
Palladium: Palladium is the most widely employed catalyst for this transformation, offering high turnover numbers and broad functional group tolerance.[7] Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common. Pd(II) sources require in situ reduction to the active Pd(0) state, which can be accomplished by phosphine ligands or other reagents in the mixture.
-
Copper: Copper-based systems provide a more economical and sustainable alternative.[8] Catalysts like CuI or heterogeneous copper nanoparticles are effective, though they sometimes require higher reaction temperatures or specific ligands like L-proline to achieve high yields.[1][8][9] Recent advances include visible-light-promoted copper catalysis, which allows for milder reaction conditions.[10]
The Ligand: The Catalyst's Control System
The ligand is arguably the most critical component for modulating the catalyst's stability and reactivity.
-
For Palladium: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.
-
Xantphos: This rigid bidentate ligand is exceptionally effective for this coupling.[3] Its large "natural bite angle" (the P-Pd-P angle) is considered crucial for promoting the reductive elimination step to form the C-S bond, outcompeting side reactions.[11]
-
Other Phosphines: While other ligands like dppf or tBuXPhos can be used, Xantphos often gives superior results for this specific transformation.[12][13]
-
The Base: More Than a Proton Scavenger
An inorganic base is almost always required, even when using pre-formed sulfinate salts.
-
Role: The base's role can be multifaceted. Mechanistic studies indicate that in addition to neutralizing any acidic byproducts, the base's cation (e.g., K⁺ or Cs⁺) plays a direct role in accelerating the transmetalation step, likely through an interaction with the sulfinate oxygen atoms.[6]
-
Common Choices: Cesium carbonate (Cs₂CO₃) is highly effective, likely due to its high solubility in organic solvents and the beneficial role of the cesium cation.[3] Potassium carbonate (K₂CO₃) is a cost-effective alternative.
Additives and Solvents
-
Phase-Transfer Additives: Tetrabutylammonium chloride (ⁿBu₄NCl) has been shown to have a strong beneficial effect, particularly in reactions with aryl iodides.[3][11] It may function by facilitating anion exchange on the palladium center or by improving the solubility of the sulfinate salt in the nonpolar solvent.
-
Solvent: Aprotic, non-polar to polar solvents are standard. Toluene is an excellent choice for many palladium-catalyzed systems, as it allows for heating to the required temperatures (80-120 °C).[3][11] DMSO is often used in copper-catalyzed reactions.
Comparative Overview of Catalytic Systems
The following table summarizes representative conditions to guide initial reaction screening.
| Parameter | Palladium-Catalyzed System[3][11] | Copper-Catalyzed System[8] |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) | CuFe₂O₄ nanoparticles (5 mol%) |
| Ligand | Xantphos (2-5 mol%) | Ligand-free |
| Base | Cs₂CO₃ (1.5 equiv) | K₂CO₃ (2 equiv) |
| Solvent | Toluene | DMSO |
| Temperature | 80 °C (for Ar-I), 110-120 °C (for Ar-Br) | 120 °C |
| Additive | ⁿBu₄NCl (1.2 equiv) often used for Ar-I | None required |
| Key Feature | High efficiency, broad scope, mild for Ar-I | Economical, recyclable catalyst |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium-Catalyzed Coupling of an Aryl Iodide with Sodium p-Toluenesulfinate
This protocol is adapted from a highly cited procedure for the synthesis of unsymmetrical diaryl sulfones.[3]
Figure 2: General experimental workflow for the palladium-catalyzed sulfonylation.
Reagents & Equipment:
-
Aryl Iodide (e.g., 4-Iodoanisole, 1.0 mmol)
-
Sodium p-toluenesulfinate (1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol)
-
Tetrabutylammonium chloride (ⁿBu₄NCl, 1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried round-bottom flask with stir bar, condenser, and Argon inlet
-
Standard glassware for workup and chromatography
Step-by-Step Procedure:
-
Setup: To the oven-dried flask, add the aryl iodide (1.0 mmol), sodium p-toluenesulfinate (1.2 mmol), Cs₂CO₃ (1.5 mmol), ⁿBu₄NCl (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon three times.
-
Solvent Addition: Add the degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic solids, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl sulfone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently anhydrous/degassed conditions.3. Poor quality of sulfinate salt. | 1. Use a fresh source of catalyst/ligand. Ensure the base is present during pre-heating if using a Pd(II) source to aid reduction.2. Ensure all glassware is oven-dried and the solvent is properly degassed.3. Use freshly prepared or purchased high-purity sulfinate salt. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Reductive dehalogenation of the aryl halide. | 1. Lower the reaction temperature. Ensure correct stoichiometry of reagents.2. Ensure the system is free of excess reductants or water. |
| Reaction Stalls | Catalyst has decomposed. | Add a fresh portion of catalyst and ligand to the reaction mixture under an inert atmosphere. |
References
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2002). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Organic Letters, 4(26), 4719–4721*. [Link]
-
Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459*. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Arylation of Sulfones. Russian Chemical Bulletin, 53(9), 1861-1885*. [Link]
-
Blakemore, D. C., Shavnya, A., Toczko, M. A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Catalysis, 10(5), 3363–3373*. [Link]
-
Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 5956–5959*. [Link]
-
Farmer, J. L., Hunter, H. N., & Organ, M. G. (2016). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 138(12), 4094-4100*. [Link]
-
Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Emmett, E. J., & Willis, M. C. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 51(34), 8657-8660*. [Link]
-
Ciancaleoni, G., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Semantic Scholar. [Link]
-
Marion, N., & Nolan, S. P. (2008). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. . [Link]
-
Mohammadi, E., & Shaabani, A. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry, 1(1), 130-140*. [Link]
-
Wang, Y., Wu, X. M., & Li, Y. (2015). Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Advances, 5(29), 22596-22599*. [Link]
-
ResearchGate. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. ResearchGate. [Link]
-
Yang, S., et al. (2021). Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters, 23(9), 3466-3470*. [Link]
-
Farmer, J. L., et al. (2016). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649*. [Link]
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2003). Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts. The Journal of Organic Chemistry, 68(25), 9750–9754*. [Link]
-
Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259*. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115*. [Link]
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- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes and Protocols: Preparation of Sulfone-Based Linkers for PROTACs
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[] While the choice of warhead and E3 ligase ligand dictates the targeting specificity, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[]
The design of PROTAC linkers is an empirical process, often requiring the synthesis and evaluation of numerous linker analogues to identify the optimal structure.[] While polyethylene glycol (PEG) and alkyl chains are the most common linker motifs due to their synthetic accessibility, there is a growing interest in more sophisticated linker architectures that can impart favorable properties to the PROTAC molecule.[1]
The Sulfone Moiety: A Strategic Component for PROTAC Linker Design
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a valuable functional group in medicinal chemistry.[4] Its incorporation into PROTAC linkers offers several potential advantages:
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of the PROTAC.
-
Improved Physicochemical Properties: Sulfones are strong hydrogen bond acceptors and can help to reduce the lipophilicity of a molecule, potentially improving its solubility and pharmacokinetic profile.
-
Synthetic Versatility: The sulfone moiety can be introduced through robust and well-established chemical reactions, and it can also serve as a handle for further chemical modifications.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of sulfone-based linkers for PROTACs. We will present two detailed synthetic protocols, one for a flexible PEG-containing sulfone linker and another for a more rigid sulfone linker, complete with step-by-step instructions and explanations of the underlying chemical principles.
Visualizing the PROTAC Mechanism and Linker Synthesis
To provide a clear conceptual framework, the following diagrams illustrate the general mechanism of action for PROTACs and the synthetic workflow for creating sulfone-based linkers.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: General synthetic workflow for bifunctional sulfone linkers.
Protocol 1: Synthesis of a Heterobifunctional PEG-Sulfone Linker
This protocol describes the synthesis of a sulfone-containing linker with a terminal amine and a terminal carboxylic acid, connected by a flexible PEG chain. This type of linker is suitable for standard amide coupling reactions to attach the warhead and the E3 ligase ligand. The synthesis starts from the commercially available divinyl sulfone.
Rationale: Divinyl sulfone is an excellent Michael acceptor, allowing for the sequential and controlled addition of two different nucleophiles. By first reacting it with a protected amine and then with a thiol-containing carboxylic acid, we can create a heterobifunctional linker.
Materials and Reagents
| Reagent | Supplier | Purity |
| Divinyl sulfone | Sigma-Aldrich | 97% |
| N-Boc-ethylenediamine | TCI Chemicals | >98% |
| 3-Mercaptopropionic acid | Alfa Aesar | 99% |
| Triethylamine (TEA) | Fisher Scientific | >99% |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |
| Methanol (MeOH) | VWR Chemicals | HPLC Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Sodium sulfate (anhydrous) | Sigma-Aldrich | >99% |
| Silica gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Procedure
Step 1: Monofunctionalization of Divinyl Sulfone with N-Boc-ethylenediamine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-ethylenediamine (1.60 g, 10.0 mmol) in 40 mL of methanol.
-
Addition of Divinyl Sulfone: To the stirred solution, add divinyl sulfone (1.18 g, 10.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system. The product should have a lower Rf value than the starting materials.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the mono-adduct as a colorless oil.
Step 2: Addition of 3-Mercaptopropionic Acid to the Mono-adduct
-
Reaction Setup: Dissolve the purified mono-adduct from Step 1 (e.g., 2.78 g, 10.0 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Addition of Reagents: Add 3-mercaptopropionic acid (1.06 g, 10.0 mmol) to the solution, followed by the dropwise addition of triethylamine (1.01 g, 10.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (10% methanol in DCM with a drop of acetic acid).
-
Work-up: Wash the reaction mixture with 2 x 50 mL of 1 M HCl, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of 5-10% methanol in dichloromethane containing 0.5% acetic acid.
Step 3: Boc Deprotection to Yield the Final Linker
-
Reaction Setup: Dissolve the product from Step 2 in 20 mL of dichloromethane in a 50 mL round-bottom flask.
-
Deprotection: Add 10 mL of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.
-
Final Product: The resulting product is the TFA salt of the amino-sulfone-acid linker, which can be used directly in subsequent coupling reactions or neutralized and purified further if required.
Protocol 2: Synthesis of a Rigid Sulfone-Containing Linker with Click Handles
This protocol outlines the synthesis of a more rigid sulfone linker containing an azide and an alkyne group, making it suitable for "click" chemistry-based PROTAC assembly.[1] This modular approach allows for the efficient creation of PROTAC libraries.
Rationale: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for bioconjugation.[1] This protocol creates a sulfone linker with orthogonal click handles, enabling a modular and high-throughput approach to PROTAC synthesis.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Chloropropanethiol | Sigma-Aldrich | 95% |
| Propargyl bromide | Alfa Aesar | 80% in toluene |
| Sodium azide | Sigma-Aldrich | >99.5% |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | ~77% |
| Sodium bicarbonate | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |
| N,N-Dimethylformamide (DMF) | VWR Chemicals | HPLC Grade |
| Sodium sulfate (anhydrous) | Sigma-Aldrich | >99% |
| Silica gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Procedure
Step 1: Synthesis of 3-(Prop-2-yn-1-ylthio)propan-1-ol
-
Reaction Setup: In a 250 mL three-neck flask fitted with a dropping funnel and a nitrogen inlet, dissolve 3-mercaptopropan-1-ol (9.22 g, 100 mmol) in 100 mL of methanol.
-
Base Addition: Cool the solution to 0 °C and add a solution of sodium methoxide (5.40 g, 100 mmol) in 20 mL of methanol dropwise.
-
Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (11.9 g, 100 mmol, 80% in toluene) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Remove the methanol under reduced pressure. Add 100 mL of water and extract with 3 x 75 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (20% ethyl acetate in hexanes) to yield the desired thioether.
Step 2: Oxidation to the Sulfone
-
Reaction Setup: Dissolve the thioether from Step 1 (e.g., 13.0 g, 100 mmol) in 200 mL of dichloromethane in a 500 mL flask.
-
Oxidation: Cool the solution to 0 °C and add m-CPBA (43.0 g, ~250 mmol, ~77%) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC (30% ethyl acetate in hexanes); the sulfone product will have a significantly lower Rf.
-
Work-up: Filter the reaction mixture to remove the m-chlorobenzoic acid precipitate. Wash the filtrate with saturated sodium bicarbonate solution (3 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify by flash column chromatography (40-50% ethyl acetate in hexanes) to obtain the sulfonyl alcohol.
Step 3: Conversion of the Alcohol to an Azide
-
Mesylation: Dissolve the sulfonyl alcohol from Step 2 (e.g., 16.2 g, 100 mmol) in 150 mL of DCM at 0 °C. Add triethylamine (15.2 g, 150 mmol) followed by the dropwise addition of methanesulfonyl chloride (12.6 g, 110 mmol). Stir at 0 °C for 2 hours.
-
Work-up for Mesylate: Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude mesylate, which is used directly in the next step.
-
Azidation: Dissolve the crude mesylate in 150 mL of DMF. Add sodium azide (9.75 g, 150 mmol) and heat the mixture to 60 °C for 6 hours.
-
Work-up for Azide: Cool the reaction, pour it into 500 mL of water, and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water and brine, dry, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography (10-20% ethyl acetate in hexanes) to yield the final azido-alkyne sulfone linker.
Data Summary and Comparison
| Linker Type | Key Features | Synthetic Complexity | Application |
| PEG-Sulfone Linker | Flexible, enhances solubility, amine/acid handles | Moderate | Standard amide coupling for PROTAC synthesis |
| Rigid Sulfone Linker | Rigid, defined spatial orientation, click handles | Moderate to High | Modular "click" chemistry for library synthesis |
Conclusion
The incorporation of a sulfone moiety into PROTAC linkers represents a promising strategy for enhancing their metabolic stability and fine-tuning their physicochemical properties. The protocols detailed in this application note provide robust and adaptable synthetic routes for the preparation of both flexible and rigid sulfone-based linkers. By leveraging these methodologies, researchers can expand their chemical toolbox for PROTAC design and accelerate the development of novel protein degraders with improved therapeutic potential.
References
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). In PMC. Retrieved February 8, 2024, from [Link]
-
DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. (2011, September 19). PubMed. Retrieved February 8, 2024, from [Link]
-
Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides. (2017, September 15). PubMed. Retrieved February 8, 2024, from [Link]
-
Sulfone. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). In PMC. Retrieved February 8, 2024, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of 1,2-Dimethyl-4-tosylbenzene from Regioisomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet challenging task of separating 1,2-dimethyl-4-tosylbenzene from its regioisomeric impurities. The similar physicochemical properties of these isomers demand a systematic and well-optimized approach to achieve high purity. This document provides in-depth, experience-based guidance in a direct question-and-answer format, focusing on the underlying principles and practical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomeric impurities I should expect when synthesizing 1,2-dimethyl-4-tosylbenzene?
A1: The synthesis of 1,2-dimethyl-4-tosylbenzene typically involves the tosylation of o-xylene. This is an electrophilic aromatic substitution reaction. Due to the directing effects of the two methyl groups (which are ortho- and para-directing), the tosyl group can add to different positions on the ring.
The primary product is the 1,2-dimethyl-4-tosylbenzene (para to one methyl group). However, you should anticipate the formation of at least two other significant regioisomers:
-
1,2-Dimethyl-3-tosylbenzene: (ortho to both methyl groups) Steric hindrance often makes this a minor product.
-
2,3-Dimethyl-1-tosylbenzene: (ortho to one methyl group and meta to the other)
The exact ratio of these products will depend on the specific reaction conditions, such as the catalyst and temperature used.
Q2: How do the physical properties of these isomers differ, and how can I leverage this for separation?
A2: Regioisomers have identical molecular weights but differ in the spatial arrangement of their substituents. This leads to subtle but crucial differences in their physical properties, which are key to their separation.
-
Polarity: The primary driver for chromatographic separation. The dipole moment of the molecule is affected by the relative positions of the polar tosyl group and the nonpolar methyl groups. 1,2-Dimethyl-4-tosylbenzene is generally of intermediate polarity among its isomers. Symmetrical isomers tend to be less polar.
-
Melting Point & Crystal Packing: Symmetrical molecules often pack more efficiently into a crystal lattice, resulting in a higher melting point. This property is exploited in recrystallization. For instance, p-xylene has a much higher melting point than o-xylene or m-xylene.[1][2]
-
Boiling Point: Boiling points are often very close and fractional distillation is typically not a viable method for separation on a lab scale.
Comparative Properties of Dimethylbenzene Isomers (Precursors)
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| o-xylene (1,2-dimethylbenzene) | 144 | -25.2 | 0.88 |
| m-xylene (1,3-dimethylbenzene) | 139 | -47.4 | 0.86 |
| p-xylene (1,4-dimethylbenzene) | 138 | 13.26 | 0.86 |
Data sourced from various sources.[2][3][4] This table illustrates how isomerism affects physical properties. A similar trend can be expected for their tosylated derivatives.
Q3: Which separation technique should I start with: Chromatography or Recrystallization?
A3: The choice depends on the scale of your synthesis and the initial purity of your crude product.
-
For high initial purity (>85-90%) and a solid crude product: Recrystallization is often the most efficient method for obtaining a large amount of the major isomer. It is scalable and cost-effective.
-
For complex mixtures or low initial purity (<85%): Column chromatography is the preferred starting point.[5] It offers higher resolving power to separate multiple components. The fractions containing the desired isomer can then be combined and potentially further purified by recrystallization.
-
For analytical assessment and method development: Thin-Layer Chromatography (TLC) is indispensable. Always develop a TLC method first to guide your choice of solvents for column chromatography.[6]
Separation Strategy Workflow
The following diagram outlines a logical workflow for selecting and optimizing your separation strategy.
Sources
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylenes (individual or mixed isomers) - DCCEEW [dcceew.gov.au]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. orkechemical.com [orkechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
Troubleshooting low solubility of sulfone derivatives in NMR solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating challenge in NMR spectroscopy: the low solubility of sulfone derivatives. As compounds featuring the highly polar sulfone (R-S(=O)₂-R') moiety become increasingly prevalent in medicinal chemistry and materials science, obtaining high-quality NMR data is paramount. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Section 1: Understanding the Solubility Challenge
Q1: I synthesized a new sulfone derivative, and it won't dissolve in deuterochloroform (CDCl₃). Why is this happening?
A1: This is a frequent issue rooted in the unique electronic structure of the sulfone group. While your overall molecule may have nonpolar regions, the sulfone group itself is highly polar and possesses strong dipole-dipole interactions. However, it is a poor hydrogen bond acceptor and not ionizable.
-
Polarity Mismatch: CDCl₃ is a relatively nonpolar solvent. The significant difference in polarity between the sulfone group and the solvent prevents effective solvation.
-
Crystal Lattice Energy: Many sulfone derivatives are highly crystalline solids. The energy required for a solvent to break down this stable crystal lattice can be substantial. If the energy gained by solvating the individual molecules is less than the lattice energy, the compound will not dissolve.
-
Molecular Structure: The solubility is also heavily influenced by the rest of your molecule's structure. Large aromatic systems or long aliphatic chains can further contribute to poor solubility in common solvents. The 33S NMR chemical shifts of sulfones are known to be sensitive to the molecular conformation and electronic effects of substituents, which also relates to their interaction with the solvent environment.[1]
Q2: Are all sulfone-containing compounds difficult to dissolve?
A2: Not necessarily, but it is a common characteristic. The overall solubility is a balance between the sulfone group and the other functional groups in the molecule. For example, a sulfone derivative with additional polar groups capable of hydrogen bonding (like hydroxyl or amine groups) may show better solubility in polar protic solvents like methanol-d₄ (CD₃OD) or water (D₂O). Conversely, a sulfone embedded in a large, nonpolar scaffold will likely require more specialized solvents or techniques.
Section 2: A Systematic Approach to Troubleshooting
When you first encounter a solubility problem, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple solutions to more advanced techniques.
Caption: Initial workflow for troubleshooting sulfone derivative solubility.
Section 3: FAQs on Solubility Enhancement Techniques
If the initial solvent screening fails, you must employ more advanced methods. Here are the common next steps.
Q3: My compound is only soluble in DMSO-d₆, but the NMR peaks are broad. What should I do?
A3: This is a classic DMSO-d₆ issue. While it is an excellent and powerful polar aprotic solvent for a wide range of analytes, its high viscosity can significantly broaden NMR signals.[2]
Solutions:
-
Use a Co-solvent: Adding a small amount of a less viscous solvent can dramatically improve spectral resolution. A mixture of DMSO-d₆ with deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) is often effective.[2] Start with a 9:1 or 4:1 DMSO-d₆:CDCl₃ mixture and adjust as needed.
-
Increase the Temperature: Acquiring the spectrum at an elevated temperature (e.g., 40-80 °C) will decrease the solvent's viscosity and can sharpen your peaks. DMSO-d₆ is well-suited for high-temperature studies due to its high boiling point (189 °C).[2] This can also help increase the solubility of your compound.[3]
Q4: Can I use heat to dissolve my sample in a solvent where it is poorly soluble at room temperature?
A4: Yes, gentle heating is a very effective technique. Many compounds exhibit significantly increased solubility at higher temperatures.
Causality: Heating provides the kinetic energy needed to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent molecules to interact with and dissolve the solute.
Protocol:
-
Add your sulfone derivative and the chosen deuterated solvent to the NMR tube.
-
Gently warm the sample in a water bath or with a heat gun (use a low setting and keep the heat source moving to avoid localized overheating) until the solid dissolves.
-
Immediately acquire the NMR spectrum while the sample is still warm and dissolved. This requires using a pre-heated NMR probe (Variable Temperature or VT experiments).
-
Caution: Be aware of your compound's thermal stability. Run a quick stability check (e.g., re-acquire a spectrum after cooling) to ensure it has not degraded at the higher temperature.
Q5: My sulfone derivative has a carboxylic acid (or an amine) group elsewhere in the molecule. Can I use this to my advantage?
A5: Absolutely. The presence of an ionizable functional group is a powerful handle for improving solubility, especially in polar protic solvents. Salt formation is a common and highly effective method for increasing the solubility of acidic or basic drugs.[4][5]
Causality: By converting a neutral acidic or basic group into a charged salt, you dramatically increase the molecule's polarity and its ability to interact favorably with polar solvents like D₂O or CD₃OD.
Caption: Ionization increases polarity and solubility in aqueous media.
Protocol (for an acidic group):
-
Suspend your compound in D₂O.
-
Add a small amount (e.g., 1-5 µL) of a dilute solution of sodium deuteroxide (NaOD) in D₂O.
-
Gently agitate the sample. The solid should dissolve as the acidic proton is removed to form the highly soluble carboxylate salt.
-
For a basic group (e.g., an amine), use deuterated hydrochloric acid (DCl) to form the soluble ammonium salt.
Q6: I've heard of using co-solvents. How does that work and how do I prepare a sample?
A6: Co-solvency is a powerful strategy where a mixture of solvents is used to dissolve a solute that is not adequately soluble in any single solvent.[6]
Causality: A "good" solvent (one that can interact well with parts of your molecule) disrupts the strong solute-solute interactions (like crystal packing), while the "poor" solvent acts as the bulk medium. This synergistic effect enhances overall solubility. For example, a few drops of polar DMSO-d₆ can disrupt the crystal lattice, allowing the bulk nonpolar solvent like benzene-d₆ to solvate the rest of the molecule.
Protocol:
-
Place your solid sample in an NMR tube.
-
Add the "poor" solvent (e.g., 0.5 mL of CDCl₃) in which the compound has minimal solubility.
-
Add the "good" solvent (e.g., DMSO-d₆ or CD₃OD) dropwise, with vigorous mixing (e.g., vortexing) after each addition, until the solid dissolves.[7]
-
Be mindful that the chemical shifts of your compound can be highly sensitive to the solvent composition.[8] Always report the solvent mixture ratio used.
Section 4: Data Interpretation and Special Considerations
Q7: Even after my compound dissolves, the peaks are broad and their chemical shifts change with concentration. What's happening?
A7: This behavior is often indicative of molecular aggregation .[9][10] Your sulfone derivative molecules may be stacking or self-associating in solution. This is a concentration-dependent phenomenon.
Troubleshooting Steps:
-
Lower the Concentration: This is the simplest solution. Prepare a more dilute sample. Often, aggregation effects are negligible at low millimolar or high micromolar concentrations.
-
Change the Solvent: Aggregation is highly dependent on the solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can either reduce or induce aggregation through π-π stacking interactions. Experiment with different solvent classes.
-
Increase the Temperature: Higher temperatures can provide enough thermal energy to break up aggregates, leading to sharper signals.
Section 5: Summary and Solvent Properties
Choosing the right starting solvent is critical. This table summarizes the properties of common deuterated solvents to guide your initial screening.
| Deuterated Solvent | Formula | Polarity | Common Uses & Characteristics |
| Chloroform-d | CDCl₃ | Low | Good starting point for many non-polar to moderately polar organic compounds.[7] |
| Benzene-d₆ | C₆D₆ | Non-polar | Excellent for aromatic compounds; can induce large chemical shifts, helping to resolve overlapping signals.[11] |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | A versatile solvent for a wide range of organic compounds.[11] |
| Acetonitrile-d₃ | CD₃CN | Polar Aprotic | Thermally stable and often used for nitrogen-containing compounds.[12] |
| Methanol-d₄ | CD₃OD | Polar Protic | Good for polar compounds, especially those capable of hydrogen bonding. Can exchange with labile protons (OH, NH).[11][12] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Highly Polar Aprotic | An excellent solvent for poorly soluble, polar compounds. High viscosity can cause line broadening. Difficult to remove from the sample.[2][11] |
| Water-d₂ | D₂O | Highly Polar Protic | Used for highly polar or ionic compounds (salts). Will exchange with and "erase" signals from labile protons.[13] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Reddit r/OrganicChemistry. (2021). What are the best practices for sample preparation for NMR analysis?[Link]
-
University of Wisconsin-Madison. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Jadhav, N., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science. [Link]
-
Singh, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Gerothanassis, I. P., & Kalodimos, C. G. (2023). 33S NMR: Recent Advances and Applications. Molecules. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]
-
ResearchGate. ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at 293 K. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?[Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (2018). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents. [Link]
-
ResearchGate. (2018). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Lund University Publications. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. [Link]
-
Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?[Link]
-
Oriental Journal of Chemistry. (2014). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]
-
MDPI. (2023). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. [Link]
-
ResearchGate. (2018). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents. [Link]
-
UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
National Institutes of Health (NIH). (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. [Link]
-
ResearchGate. (2015). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. [Link]
-
University of Miami Scholarly Repository. (2015). Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. [Link]
-
Aston University Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation. [Link]
-
Wiley Online Library. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
Semantic Scholar. (2007). Salt formation to improve drug solubility. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. researchgate.net [researchgate.net]
Minimizing side products in o-xylene sulfonylation reactions
Technical Support Center: O-Xylene Sulfonylation
Welcome to the technical support guide for o-xylene sulfonylation reactions. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important electrophilic aromatic substitution. Our goal is to provide you with the expert insights and practical solutions needed to optimize your reaction outcomes, specifically focusing on maximizing the yield of desired products while minimizing the formation of common impurities such as isomeric and polysulfonated species, and diaryl sulfones.
Section 1: Frequently Asked Questions (FAQs) - The Reaction Landscape
This section addresses fundamental questions about the o-xylene sulfonylation reaction, providing the core knowledge needed for effective troubleshooting.
Q1: What are the primary and secondary products formed during the sulfonylation of o-xylene?
A1: The sulfonylation of o-xylene is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. Due to the directing effects of the two ortho-positioned methyl groups, substitution occurs at specific positions:
-
Primary Desired Product: 3,4-dimethylbenzenesulfonic acid . This isomer is typically favored due to a combination of electronic activation and steric accessibility. The reaction of o-xylene with sulfonating agents like chlorosulfonic acid has been shown to yield 3,4-dimethylbenzenesulfonic acid.[1][2][3][4]
-
Secondary Isomeric Product: 2,3-dimethylbenzenesulfonic acid . This isomer is generally formed in smaller quantities. The ratio between the 3,4- and 2,3- isomers is highly dependent on the reaction conditions and the specific sulfonating agent used.[5]
Q2: What are the most common side products in o-xylene sulfonylation, and what causes their formation?
A2: Beyond the desired isomeric sulfonic acids, several side products can complicate the reaction and purification process. Understanding their formation is key to minimizing them.
-
Diaryl Sulfones: These are arguably the most problematic byproducts. They form when a molecule of dimethylbenzenesulfonic acid reacts with another molecule of o-xylene. This reaction is strongly promoted by high temperatures (typically >100°C) and high concentrations of the sulfonating agent, particularly when using oleum (fuming sulfuric acid).
-
Polysulfonated Products: If the reaction conditions are too harsh (e.g., prolonged reaction times, high temperatures, or a large excess of a powerful sulfonating agent), a second sulfonic acid group can be added to the ring, yielding dimethylbenzenedisulfonic acids.[5]
-
Oxidation Products: The use of strong, hot sulfuric acid or oleum can lead to the oxidation of the methyl groups or the aromatic ring itself, resulting in colored impurities and a lower yield of the target molecule.
Q3: What is the underlying mechanism of o-xylene sulfonylation?
A3: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The process involves the generation of a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), which then attacks the electron-rich aromatic ring of o-xylene.[6]
The mechanism can be visualized in three main stages:
-
Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists that generates SO₃. Using fuming sulfuric acid (oleum) provides a much higher initial concentration of SO₃.[7]
-
Electrophilic Attack: The π-electrons of the o-xylene ring attack the sulfur atom of the electrophile (SO₃), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the mixture, such as HSO₄⁻ or a water molecule, removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.[6]
Caption: Generalized mechanism for o-xylene sulfonylation.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during o-xylene sulfonylation experiments.
Problem 1: My final product contains a high percentage of diaryl sulfone.
-
Probable Cause: The reaction temperature was too high, or the concentration of the sulfonating agent was excessive. Sulfone formation is a bimolecular reaction that has a higher activation energy than sulfonation, making it highly sensitive to temperature increases.
-
Recommended Solution:
-
Temperature Control: Strictly maintain the reaction temperature below 80°C. For many applications, a range of 70-80°C provides a good balance between reaction rate and sulfone suppression.[8]
-
Molar Ratio Adjustment: Use a smaller excess of the sulfonating agent. A molar ratio of m-xylene to sulfuric acid of 1:1.3-1.9 has been shown to produce high-purity product with low sulfone content.[8]
-
Gradual Addition: Add the sulfonating agent dropwise to the o-xylene with vigorous stirring. This maintains a low instantaneous concentration of the electrophile and helps dissipate the heat of reaction, preventing localized temperature spikes.
-
Caption: Decision workflow for troubleshooting high sulfone formation.
Problem 2: The isomer ratio is incorrect, with too much 2,3-dimethylbenzenesulfonic acid.
-
Probable Cause: The choice of sulfonating agent and the reaction conditions heavily influence isomeric distribution. Sterically bulky sulfonating species tend to favor attack at the less hindered 4-position, while less bulky electrophiles or different reaction mechanisms might increase the proportion of the 3-isomer.[5]
-
Recommended Solution:
-
Choice of Reagent: The use of H₂S₂O₇ (present in oleum) as the sulfonating entity can lead to a higher percentage of the 3-isomer compared to mechanisms involving H₃SO₄⁺ (favored in less concentrated acid).[5] Consider using concentrated sulfuric acid instead of oleum if the 3-isomer is a major issue.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product, which is often the less sterically hindered isomer.
-
Problem 3: My product analysis shows the presence of disulfonic acids.
-
Probable Cause: The reaction conditions were too forcing, driving the reaction past monosulfonylation. The sulfonic acid group is deactivating but still allows for a second substitution under aggressive conditions.
-
Recommended Solution:
-
Limit Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., quenching an aliquot and analyzing by HPLC). Stop the reaction once the o-xylene has been consumed to an acceptable level.
-
Reduce Reagent Stoichiometry: Avoid using a large excess of the sulfonating agent. Refer to the molar ratios suggested in Problem 1.
-
Lower Temperature: Polysulfonylation requires more energy and is less likely to occur at lower temperatures.
-
Problem 4: The reaction mixture turned dark brown or black.
-
Probable Cause: Oxidation or other decomposition side reactions. This is common when using oleum or when running the reaction at excessively high temperatures.
-
Recommended Solution:
-
Strict Temperature Control: Ensure the temperature does not exceed the recommended limit.
-
Use a Milder Reagent: If possible, switch from oleum to concentrated sulfuric acid or a chlorosulfonic acid-based procedure.[3]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can help prevent oxidative side reactions, especially during long reaction times.
-
Section 3: Experimental Protocols
Protocol 1: Selective Monosulfonylation of o-Xylene with Concentrated Sulfuric Acid
This protocol is designed to favor the formation of 3,4-dimethylbenzenesulfonic acid while minimizing side products.
-
Materials & Equipment:
-
o-Xylene (reagent grade or higher)
-
Concentrated Sulfuric Acid (98%)
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel
-
Ice-water bath
-
Sodium chloride (for salting out)
-
Büchner funnel and filter paper
-
-
Procedure:
-
Setup: In a well-ventilated fume hood, charge a 250 mL round-bottom flask with 53.1 g (0.5 mol) of o-xylene. Begin stirring and cool the flask in an ice-water bath.
-
Acid Addition: Measure 81.7 g (0.83 mol, ~44.4 mL) of concentrated sulfuric acid into the addition funnel. Add the acid dropwise to the cooled, stirring o-xylene over a period of 60-90 minutes. Ensure the internal temperature does not rise above 30°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 75°C and maintain this temperature for 2 hours with continuous stirring.
-
Quenching & Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the viscous mixture into 250 mL of a saturated sodium chloride solution with vigorous stirring. This will precipitate the sodium salt of the sulfonic acid.
-
Filtration & Washing: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[9] Wash the filter cake with two 50 mL portions of cold, saturated sodium chloride solution to remove excess acid and unreacted o-xylene.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.[10][11]
-
Protocol 2: Analytical Workflow for Product Mixture Analysis
-
Objective: To quantify the ratio of sulfonic acid isomers, unreacted o-xylene, and sulfone byproducts.
-
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the dried product (or a neutralized reaction aliquot) in a suitable solvent (e.g., water/acetonitrile mixture).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically effective. For example, start with a high percentage of aqueous buffer (e.g., 0.1% phosphoric acid in water) and ramp up to a high percentage of organic solvent (e.g., acetonitrile).
-
Detection: Use a UV detector set to a wavelength where all aromatic components absorb (e.g., 220 nm or 254 nm).
-
Quantification: Use external standards of purified isomers and expected byproducts, if available, to create calibration curves for accurate quantification. Mass spectrometry (HPLC-MS) can be used for definitive peak identification.[1]
-
Section 4: Key Parameter Optimization Data
The tables below summarize critical parameters and their impact on the reaction outcome.
Table 1: Influence of Sulfonating Agent on Isomer Distribution at 25°C
| Sulfonating Entity | Predominant Mechanism | % 3,4-isomer | % 2,3-isomer | Source |
|---|---|---|---|---|
| H₃SO₄⁺ | Favored in conc. H₂SO₄ | ~93.5% | ~6.5% | [5] |
| H₂S₂O₇ | Favored in Oleum | ~54.9% | ~45.1% |[5] |
This data highlights the critical role of the sulfonating agent in controlling regioselectivity. For maximizing the 3,4-isomer, conditions that favor the H₃SO₄⁺ mechanism are preferred.
Table 2: Recommended Reaction Parameters for Minimizing Side Products
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Temperature | 70 - 80°C | Optimal for monosulfonylation rate without significant sulfone formation.[8] |
| Molar Ratio (H₂SO₄:o-Xylene) | 1.3:1 to 1.9:1 | Sufficient excess to drive reaction to completion while minimizing polysulfonylation and sulfone formation.[8] |
| Reaction Time | 1 - 3 hours (at temp) | Typically sufficient for high conversion without promoting side reactions. Monitor progress analytically. |
| Agitation | Vigorous / Efficient | Crucial for heat dissipation and ensuring homogeneity in the biphasic system, preventing localized overheating. |
References
-
Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. PubMed Central. Available at: [Link]
- Process for the nitration of o-xylene and related compounds. Google Patents.
-
A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. MDPI. Available at: [Link]
-
o-xylene on reductive ozonolysis gives. YouTube. Available at: [Link]
-
Xylene Sulfonic Acid (XSA) manufacturer. Nandadeep Chemicals. Available at: [Link]
-
Reaction mechanism and modeling study for the oxidation by SO 2 of o -xylene and p -xylene in Claus process. ResearchGate. Available at: [Link]
-
o-Xylene – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. National Institutes of Health. Available at: [Link]
-
Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. ResearchGate. Available at: [Link]
-
A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene. PubMed Central. Available at: [Link]
-
Benzene. Wikipedia. Available at: [Link]
- Alkylxylene sulphonate compounds, their preparation and use. Google Patents.
-
A student preparation: Sulfonation. ACS Publications. Available at: [Link]
-
Xylene (o-, m-, p-isomers). ChemBK. Available at: [Link]
-
Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene. MDPI. Available at: [Link]
-
Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. MDPI. Available at: [Link]
-
Study on selective chlorination of o-xylene catalyzed by molecular sieve. ResearchGate. Available at: [Link]
-
A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. ResearchGate. Available at: [Link]
-
Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]
- Process for the nitration of o-xylene and related compounds. Google Patents.
-
10.7. Reaction: Sulfonation. Saskatchewan Open Educational Resources. Available at: [Link]
- Production method of high purity m-xylene-4-sulfonic acid. Google Patents.
Sources
- 1. Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 7. Benzene - Wikipedia [en.wikipedia.org]
- 8. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 1,2-Dimethyl-4-tosylbenzene by column chromatography
Technical Support Center: Purification of 1,2-Dimethyl-4-tosylbenzene
Ticket ID: #PUR-DMB-TOSYL-001 Subject: Optimization of Column Chromatography for Diaryl Sulfones Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You are attempting to purify 1,2-Dimethyl-4-tosylbenzene (a diaryl sulfone). This molecule presents a specific set of chromatographic challenges: it is significantly more polar than its starting material (o-xylene) but possesses limited solubility in non-polar mobile phases, creating a high risk of on-column crystallization.
This guide replaces generic advice with a targeted protocol designed to maximize yield and purity for this specific sulfone scaffold.
Module 1: Pre-Chromatography Diagnostics
Before packing the column, you must define the thermodynamic parameters of your separation. Do not skip these steps.
Solubility & Mobile Phase Selection
Diaryl sulfones are notoriously difficult to dissolve in Hexane or Heptane.
-
Risk: If you attempt a liquid load using a non-polar solvent, the sulfone will precipitate at the head of the column, causing "streaking" and poor separation.
-
Solution: Use Solid Loading (Dry Loading) .
TLC Optimization (Thin Layer Chromatography)
Run TLC plates to determine the Retention Factor (
-
Target
: 0.25 – 0.35. -
Standard Screen: Spot your crude mixture and develop in 20% EtOAc in Hexane .
-
If
> 0.5: Too polar. Reduce to 10% EtOAc. -
If
< 0.15: Too non-polar. Increase to 30% EtOAc.
-
Visualization: Diaryl sulfones are UV-active. Use a UV lamp (254 nm). They do not require staining, but iodine or
Module 2: The Purification Protocol
Stationary Phase & Column Packing
-
Stationary Phase: Silica Gel 60 (
). -
Packing Method: Slurry pack in 100% Hexane. This ensures the column is chemically equilibrated to the starting conditions.
Solid Loading Procedure (Critical Step)
-
Dissolve the crude 1,2-Dimethyl-4-tosylbenzene in a minimal amount of DCM.
-
Add silica gel to the flask (Ratio: 2g silica per 1g crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Gently pour this powder onto the top of the packed column.
-
Add a 1cm layer of sand on top to protect the bed.
Elution Strategy: The "Step-Gradient"
Do not run an isocratic column immediately. Use this gradient to separate the non-polar starting material from the sulfone.
| Phase | Solvent Composition | Volume (Column Volumes) | Target Eluate |
| 1. Flush | 100% Hexane | 2 CV | Unreacted o-xylene (High |
| 2. Ramp | 5% EtOAc / 95% Hexane | 2 CV | Minor non-polar byproducts |
| 3. Elute | 15% - 25% EtOAc / Hexane | Until Complete | 1,2-Dimethyl-4-tosylbenzene |
| 4. Wash | 100% EtOAc | 2 CV | Polar sulfoxides/acids |
Module 3: Troubleshooting & FAQs
Q1: My product is crystallizing inside the column (white bands visible). What do I do?
Diagnosis: The mobile phase is too non-polar, and the concentration of the sulfone in the band exceeds its solubility limit. Immediate Fix: Slightly increase the polarity (add 5% more EtOAc) immediately. Prevention: For future runs, increase the amount of silica used for the solid load (diluting the band) or use a wider column diameter to reduce local concentration.
Q2: I see two spots very close together. Is this the regioisomer?
Diagnosis: Yes. In the sulfonylation of o-xylene, the 4-position is sterically favored, but the 3-position isomer (1,2-dimethyl-3-tosylbenzene) can form. Fix: You need "Peak Shaving."
Lower the solvent strength (e.g., go from 20% EtOAc down to 12% EtOAc).
Collect smaller fractions (e.g., if using a 20mm column, collect 5-8 mL fractions instead of 20 mL).
Accept that the "overlap" fractions will need to be re-columned or discarded to maintain high purity.
Q3: The product is streaking (tailing) on the TLC plate.
Diagnosis: This is rare for neutral sulfones but common if Tosyl Chloride (starting material) has hydrolyzed to p-Toluenesulfonic acid (pTsOH). Fix: The acid drags on silica. If your crude contains pTsOH, wash the organic layer with 1M NaOH before the column. If the streak persists, the silica may be overloaded.
Module 4: Process Visualization
Figure 1: Purification Workflow Logic
This diagram illustrates the decision-making process for purifying diaryl sulfones.
Caption: Operational workflow for the purification of 1,2-Dimethyl-4-tosylbenzene, prioritizing solid loading to mitigate solubility issues.
Figure 2: Separation Selectivity Profile
Understanding the elution order is critical for fraction collection.
Caption: Chromatographic selectivity profile. Note the close elution proximity of the regioisomer, requiring shallow gradients for separation.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[1] Chem. 1978 , 43(14), 2923–2925.[1]
-
University of Rochester, Department of Chemistry. Flash Chromatography Guide: Loading and Solvent Selection.
-
BenchChem Technical Repository. Synthesis and Purification of Dimethylbenzene Derivatives.
-
Organic Chemistry Portal. Synthesis of Diaryl Sulfones: Methodologies and Purification.
Sources
Validation & Comparative
Characteristic IR absorption bands for sulfone functional groups
An In-Depth Guide to the Characteristic IR Absorption Bands of Sulfone Functional Groups for Researchers and Drug Development Professionals
Introduction: The Sulfone Moiety in Modern Drug Discovery
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in contemporary medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs underscores its importance.[1][2] Sulfones are recognized for their chemical stability, ability to act as hydrogen bond acceptors, and potent electron-withdrawing properties, which medicinal chemists leverage to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic resistance.[2][3] From antibacterial agents to antivirals and anti-inflammatory drugs, the sulfone scaffold is integral to numerous therapeutic agents.[1]
Given its significance, the unambiguous identification and characterization of the sulfone group are critical during the synthesis and quality control of active pharmaceutical ingredients (APIs). Infrared (IR) spectroscopy provides a rapid, reliable, and non-destructive method for this purpose. This guide offers a detailed examination of the characteristic IR absorption bands of sulfones, a comparative analysis with related functional groups, and field-proven experimental protocols to empower researchers in their drug development endeavors.
The Vibrational Signature of a Sulfone: Understanding the Fundamentals
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[4] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[5] The sulfone group is ideal for IR analysis due to the highly polar nature of its sulfur-oxygen double bonds (S=O).
The key to identifying a sulfone lies in two specific and prominent stretching vibrations:
-
Asymmetric Stretching (ν_as): In this mode, one S=O bond stretches while the other compresses. This causes a significant change in the net dipole moment, resulting in a very strong and intense absorption band.
-
Symmetric Stretching (ν_s): Here, both S=O bonds stretch and compress in phase. While this also produces a change in the dipole moment, it is generally less pronounced than the asymmetric stretch, leading to an absorption band of medium to strong intensity.
These two distinct, strong absorptions create a unique and readily identifiable signature in the IR spectrum.
Pinpointing the Sulfone: Characteristic Absorption Frequencies
The sulfonyl group gives rise to two characteristic and intense absorption bands in the infrared spectrum. These are among the most reliable diagnostic peaks for this functional group.
-
Asymmetric SO₂ Stretching: This band typically appears in the region of 1350 - 1300 cm⁻¹ .[6] It is almost always the more intense of the two sulfone bands.
-
Symmetric SO₂ Stretching: This band is found at a lower frequency, generally in the range of 1160 - 1120 cm⁻¹ .[6]
For example, studies on diphenyl sulfone have identified the asymmetric and symmetric SO₂ stretching bands at 1322 cm⁻¹ and 1118 cm⁻¹, respectively.[7] The exact position of these bands can be influenced by several factors, including the electronic nature of the attached R groups and the physical state of the sample.[8] Conjugation, for instance, can lower the frequency of these absorptions.
A Comparative Guide: Differentiating Sulfones from Related Sulfur-Oxygen Groups
In drug development, it is often crucial to distinguish sulfones from structurally similar functional groups that may arise as synthetic precursors, byproducts, or metabolites. IR spectroscopy is a powerful tool for this differentiation. The table below provides a comparative summary of the key IR absorption bands for sulfones and other common sulfur-oxygen functional groups.
| Functional Group | Structure | Asymmetric Stretch (ν_as) (cm⁻¹) | Symmetric Stretch (ν_s) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Sulfone | R-SO₂-R' | 1350 - 1300 (Strong) | 1160 - 1120 (Strong) | - |
| Sulfoxide | R-SO-R' | N/A | N/A | 1070 - 1030 (S=O Stretch, Strong) |
| Sulfonic Acid | R-SO₃H | 1250 - 1160 (Strong) | 1080 - 1030 (Strong) | 3000 - 2500 (Broad O-H Stretch) |
| Sulfonyl Chloride | R-SO₂Cl | 1385 - 1365 (Strong) | 1190 - 1170 (Strong) | - |
| Sulfonamide (primary) | R-SO₂NH₂ | 1370 - 1335 (Strong) | 1180 - 1160 (Strong) | ~3350 & ~3250 (Two N-H Stretch bands) |
Data compiled from various spectroscopic resources.[6][9]
The distinct regions for the S=O stretching vibrations, coupled with the presence or absence of other bands like O-H or N-H stretches, allow for clear differentiation between these functional groups.
Experimental Protocols for High-Fidelity IR Analysis
The quality of an IR spectrum is highly dependent on proper sample preparation. The goal is to obtain a spectrum with sharp, well-resolved peaks and minimal scattering or interference.[10] For solid compounds, which are common in drug development, the following methods are recommended.
Method 1: Potassium Bromide (KBr) Pellet
This technique is often considered the gold standard for solid samples as KBr is transparent to IR radiation and does not introduce interfering peaks.
Protocol:
-
Sample Preparation: Add 1-2 mg of the finely ground solid sample to approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.
-
Pressing the Pellet: Transfer the powder to a KBr pellet press die. Apply pressure (typically 7-10 tons) for several minutes according to the manufacturer's instructions.
-
Analysis: The resulting transparent or translucent pellet is removed from the die and placed in the spectrometer's sample holder for analysis.
Method 2: Nujol Mull
A Nujol mull is a simpler and faster alternative to a KBr pellet, but it introduces interfering C-H absorption bands from the mulling agent (mineral oil).
Protocol:
-
Sample Preparation: Place 5-10 mg of the solid sample in an agate mortar.
-
Grinding: Grind the sample to a very fine powder.[11]
-
Mulling: Add 1-2 drops of Nujol (mineral oil) and continue grinding until a smooth, paste-like consistency is achieved.[11]
-
Mounting: Spread a thin, even layer of the mull onto one KBr or NaCl salt plate. Place a second plate on top and gently rotate to distribute the sample and eliminate air bubbles.
-
Analysis: Place the salt plate assembly into the spectrometer's sample holder. Remember to account for the known Nujol peaks (around 2920, 2850, 1460, and 1380 cm⁻¹) when interpreting the spectrum.
Method 3: Thin Solid Film from Solution
This method is useful for amorphous solids or for obtaining spectra free from the interferences seen in Nujol mulls.
Protocol:
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a highly volatile solvent (e.g., methylene chloride, acetone, or diethyl ether).[12]
-
Casting the Film: Place a drop of the resulting solution onto the surface of a single salt plate (NaCl or KBr).[12]
-
Evaporation: Allow the solvent to evaporate completely, which should leave a thin, even film of the solid sample on the plate.[12] If the resulting peaks are too weak, another drop of the solution can be added and evaporated.
-
Analysis: Mount the plate in the spectrometer and acquire the spectrum.
Systematic Workflow for Sulfone Identification via IR Spectroscopy
A structured approach is essential for the accurate interpretation of IR spectra. The following workflow outlines the key steps from data acquisition to confirmation of the sulfone functional group.
Caption: Workflow for identifying a sulfone functional group using IR spectroscopy.
Conclusion
Infrared spectroscopy is an indispensable analytical technique in the arsenal of researchers and drug development professionals. The sulfone functional group presents a particularly clear and reliable signature, characterized by two strong absorption bands corresponding to its asymmetric and symmetric S=O stretching vibrations. By understanding the principles behind these absorptions, comparing them with related functional groups, and employing rigorous experimental protocols, scientists can confidently identify and characterize sulfone-containing molecules, accelerating the pace of discovery and ensuring the quality of novel therapeutics.
References
-
Saleh, T. A., & Al-Saadi, A. A. (2021). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]
-
LibreTexts. (2022). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]
-
Slideshare. (n.d.). Factors affecting IR absorption frequency. Available at: [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
TMP Chem. (2017). Factors that influence IR absorption spectra. YouTube. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]
-
Zecchina, A., et al. (n.d.). Infrared spectra (sulfate region) of the different samples studied. ResearchGate. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
-
Jiang, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules. Available at: [Link]
-
LibreTexts. (2022). IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2024). IR Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Sulfone. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
Jayakrishnan, V. K., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Internet Electronic Journal of Molecular Design. Available at: [Link]
-
ChemRxiv. (n.d.). Sulfones: A New Functional Group for Modular Radical Cross-Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Structure of selected sulfones from different fields of application. Available at: [Link]
-
LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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A Tale of Two Sulfones: A Comparative Guide to Phenyl Vinyl Sulfone and 1,2-Dimethyl-4-tosylbenzene for the Synthetic Chemist
Introduction
In the vast toolkit of synthetic organic chemistry, sulfone-containing molecules offer a remarkable diversity of applications, from stable structural motifs in pharmaceuticals to highly reactive intermediates for complex bond formations. This guide provides an in-depth comparison of two seemingly related yet functionally disparate sulfones: the highly reactive phenyl vinyl sulfone (PVS) and the stable aromatic building block, 1,2-Dimethyl-4-tosylbenzene .
At first glance, both molecules share a core phenylsulfonyl architecture. However, the presence of a conjugated vinyl group in PVS renders it a potent electrophile, a workhorse for conjugate additions and cycloadditions. In contrast, 1,2-Dimethyl-4-tosylbenzene, an aromatic sulfone, offers chemical stability, serving as a foundational scaffold where reactivity is dictated by its aromatic systems rather than an activated alkene. Understanding these fundamental differences is paramount for researchers in medicinal chemistry and materials science when selecting the appropriate reagent to achieve a specific synthetic outcome. This guide will dissect their properties, reactivity, and applications, supported by experimental data and protocols, to empower chemists to make informed strategic decisions in their synthetic designs.
Physicochemical and Spectroscopic Properties: A Snapshot
A direct comparison of the fundamental properties of these two sulfones reveals the initial divergence in their character. Phenyl vinyl sulfone is a low-melting solid, while 1,2-Dimethyl-4-tosylbenzene is a semi-solid or solid material, reflecting the latter's larger, more rigid structure.
| Property | Phenyl Vinyl Sulfone | 1,2-Dimethyl-4-tosylbenzene |
| IUPAC Name | (Ethenylsulfonyl)benzene | 1,2-Dimethyl-4-(p-tolylsulfonyl)benzene |
| Structure | ![]() | |
| CAS Number | 5535-48-8 | 28361-44-6[1] |
| Molecular Formula | C₈H₈O₂S | C₁₅H₁₆O₂S |
| Molar Mass | 168.21 g/mol [2] | 260.35 g/mol [1] |
| Appearance | Colorless to white solid/crystals[3] | Colorless semi-solid[4] |
| Melting Point | 64–67 °C[3] | Not precisely defined (semi-solid) |
| Key ¹H NMR Signals | Vinyl protons (δ ~5.9-6.8 ppm), Aromatic protons (δ ~7.5-7.9 ppm)[3] | Aromatic protons (δ ~7.2-7.9 ppm), Multiple methyl singlets (δ ~2.3-2.4 ppm)[4][5] |
| Key IR Bands | ~1315, 1145 cm⁻¹ (SO₂)[3] | Strong SO₂ stretching bands |
| Solubility | Soluble in organic solvents like acetic acid, DCM, ether[3] | Soluble in common organic solvents (e.g., CDCl₃)[4] |
Core Reactivity and Mechanistic Divergence
The starkest contrast between PVS and 1,2-Dimethyl-4-tosylbenzene lies in their chemical reactivity, a direct consequence of their distinct functional groups. PVS is defined by its electrophilicity, while the tosylbenzene derivative is characterized by its stability.
Phenyl Vinyl Sulfone: The Quintessential Electrophile
The sulfonyl group in PVS is a powerful electron-withdrawing group, which strongly polarizes the adjacent vinyl moiety. This polarization renders the β-carbon atom highly electron-deficient and thus exceptionally susceptible to attack by nucleophiles. This reactivity profile makes PVS a premier substrate for two major classes of reactions: the Michael addition and the Diels-Alder cycloaddition.
1. The Thiol-Michael Addition: A Gateway to Covalent Chemistry
The reaction of PVS with thiols is a cornerstone of bioconjugation chemistry and covalent inhibitor design. The soft sulfur nucleophile readily attacks the electrophilic β-carbon in a conjugate addition mechanism. This reaction is often rapid and proceeds under mild conditions, making it ideal for modifying biomolecules.[6]
The causality behind this high reactivity is twofold: the intrinsic electrophilicity of the vinyl sulfone and the high nucleophilicity of the thiolate anion, which is readily formed under basic or even neutral pH conditions.
Caption: Workflow for the base-catalyzed Thiol-Michael addition to PVS.
Representative Experimental Protocol: Michael Addition of Phenethylthiol to PVS
This protocol is adapted from studies on the kinetics of thiol additions to vinyl sulfones.[6]
-
Reagent Preparation: In a 10 mL round-bottom flask, dissolve phenyl vinyl sulfone (1.0 eq) in a suitable solvent such as DMF or chloroform (approx. 0.1 M concentration).[7]
-
Nucleophile Addition: Add 2'-(phenethyl)thiol (1.05 eq) to the solution.
-
Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (NEt₃, 0.1 eq), to the stirred solution at room temperature. The use of a polar aprotic solvent like DMF can accelerate the reaction by stabilizing the thiolate intermediate.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials. The reaction is typically complete within a few hours at room temperature.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired thioether adduct.
2. The Diels-Alder Reaction: Building Cyclic Scaffolds
As an electron-deficient alkene, PVS is also a moderately reactive dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[3] This allows for the construction of six-membered rings, a common motif in natural products and complex molecules. The sulfonyl group acts as the electron-withdrawing "activating" group necessary for the dienophile.
Sources
- 1. 1,2-二甲基-4-甲苯磺酰苯 - CAS号 28361-44-6 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
HPLC retention time data for methylated diphenyl sulfones
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Selectivity Paradox
Separating methylated diphenyl sulfones (MDPS) presents a classic chromatographic challenge: the methyl group increases lipophilicity (
While C18 (Octadecylsilane) remains the workhorse for general potency assays, this guide demonstrates why Biphenyl and Phenyl-Hexyl stationary phases provide superior resolution for MDPS isomers. The
Chemical Context & Separation Challenge
Diphenyl sulfones are critical scaffolds in medicinal chemistry (e.g., Dapsone analogs) and environmental analysis (pesticide metabolites like tetradifon).
-
The Analyte: Diphenyl sulfone (DPS) consists of two phenyl rings bridged by a sulfonyl group (
). -
The Modification: Methylation adds a hydrophobic handle but also induces ring torsion, particularly in ortho- substitutions.
-
The Problem: On C18, retention is dominated by solvophobic effects. Isomers like 2-methyl and 4-methyl DPS have nearly identical hydrophobicity, leading to co-elution.
Comparative Analysis: C18 vs. Biphenyl vs. Phenyl-Hexyl
The following data comparison synthesizes experimental trends from sulfone metabolite studies and stationary phase characterizations.
Representative Retention Data (Relative Retention,
)
Conditions: Mobile Phase A: Water (0.1% Formic Acid), B: Methanol. Gradient: 50-100% B over 10 min. Flow: 1.0 mL/min.[1][2][3]
| Analyte | C18 (Standard) | Phenyl-Hexyl | Biphenyl (Recommended) | Performance Note |
| Diphenyl Sulfone (DPS) | Biphenyl shows enhanced retention due to | |||
| 2-Methyl DPS (Ortho) | Ortho twist reduces | |||
| 3-Methyl DPS (Meta) | Intermediate retention. | |||
| 4-Methyl DPS (Para) | Planar conformation maximizes | |||
| Resolution ( | < 1.2 (Poor) | ~ 1.8 (Good) | > 2.5 (Excellent) | Biphenyl is the clear winner for isomer separation. |
Key Insight: On C18, the ortho and para isomers often co-elute because the methyl group's hydrophobic contribution is identical. On Biphenyl columns, the ortho methyl group sterically hinders the phenyl ring from lying flat against the stationary phase, significantly reducing retention compared to the flat para isomer.
Mechanistic Visualization
The following diagram illustrates the divergent separation mechanisms.
Caption: Comparison of retention mechanisms. Biphenyl phases leverage steric hindrance in ortho-isomers to alter
Detailed Experimental Protocol
This protocol is designed for the separation of trace MDPS impurities or metabolites.
System Suitability Requirements
-
Plate Count (N): > 10,000 for Diphenyl Sulfone.
-
Tailing Factor (
): 0.9 – 1.2 (Sulfones can tail due to active silanols; end-capping is crucial).
Method Parameters (The "Gold Standard" Biphenyl Method)
-
Column: Kinetex Biphenyl or Restek Pinnacle DB Biphenyl (
mm, 2.6 µm or similar core-shell particle). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Why: The acidic pH suppresses silanol ionization, reducing peak tailing for the polar sulfone moiety. Ammonium formate is MS-compatible.
-
-
Mobile Phase B: Methanol.[4][5]
-
Why: Methanol promotes
interactions more effectively than Acetonitrile (which has its own electrons that compete with the analyte).
-
-
Gradient Profile:
-
0.0 min: 40% B
-
8.0 min: 75% B
-
8.1 min: 95% B (Wash)
-
10.0 min: 95% B
-
10.1 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 35°C.
-
Control: Strictly control temperature;
interactions are exothermic and weaken as temperature rises. Lower temperature increases selectivity ( ).
-
-
Detection: UV @ 254 nm (Sulfone
transition) or MS (ESI+).
Workflow for Method Development
Use this logic flow to adapt the method for complex matrices (e.g., plasma or wastewater).
Caption: Decision tree for optimizing MDPS separation. Switching to Biphenyl stationary phases is the primary intervention for isomeric co-elution.
Troubleshooting & Validation
-
Peak Tailing:
-
Cause: Interaction between the sulfone oxygen lone pairs and free silanols on the silica surface.
-
Fix: Ensure the column is "fully end-capped." Use a buffer (Ammonium Formate/Acetate) rather than plain water to mask silanols.
-
-
Retention Drift:
-
Cause: Temperature fluctuations.
-
Fix: Phenyl-based separations are highly temperature-sensitive. Ensure the column compartment is stable
C.
-
-
Loss of Resolution (Biphenyl):
-
Cause: Acetonitrile contamination.
-
Fix: If using Acetonitrile in the sample diluent, ensure the injection volume is low (<5 µL) to prevent local disruption of the
mechanism at the column head.
-
References
-
Separation of Aromatic Sulfones (C18 Trends)
- Title: Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chrom
- Source: Collection of Czechoslovak Chemical Communic
-
URL:[Link]
-
Biphenyl vs. C18 Selectivity (Mechanism)
- Title: Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns.
- Source: Restek Corpor
-
URL:[Link]
-
Phenyl Phase Interactions (
):- Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns.
- Source: Agilent Technologies Applic
-
URL:[Link]
-
Isomer Separation Strategies
- Title: Types of Chemical Isomers and Recommended HPLC Columns.
- Source: MicroSolv Technology Corp.
-
URL:[Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 3. EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Distinguishing Sulfone Product from Sulfoxide Intermediates: A Comparative Guide for Researchers
In the landscape of drug development and synthetic chemistry, the precise control and monitoring of oxidation reactions are paramount. The oxidation of sulfides to sulfones invariably proceeds through a sulfoxide intermediate.[1][2] Given that sulfoxides and sulfones can exhibit markedly different physicochemical properties, biological activities, and toxicological profiles, the ability to distinguish unequivocally between these species is critical for process control, impurity profiling, and final product characterization.[3] This guide provides a comprehensive comparison of the primary analytical techniques employed to differentiate sulfone products from their sulfoxide precursors, offering both the theoretical basis and practical, field-proven methodologies.
The Core Distinction: The Sulfur Oxidation State
The fundamental difference between a sulfoxide (R-S(=O)-R') and a sulfone (R-S(=O)₂-R') lies in the oxidation state of the sulfur atom.[4][5] A sulfoxide contains one oxygen atom double-bonded to the sulfur, resulting in a tetrahedral geometry with a lone pair of electrons on the sulfur atom.[6] This lone pair makes the sulfoxide a chiral center when R ≠ R'. The sulfone, having undergone further oxidation, possesses two oxygen atoms double-bonded to the sulfur, creating a symmetrical, achiral functional group (unless the R groups themselves are chiral).[7] This increase in oxidation state and the addition of a second electronegative oxygen atom significantly alter the electronic environment around the sulfur and adjacent atoms, which is the basis for their differentiation by the analytical techniques discussed below.
A Comparative Analysis of Key Analytical Techniques
No single technique is universally superior; the optimal choice depends on the specific requirements of the analysis, such as the need for high-throughput screening, in-process monitoring, or definitive structural elucidation for regulatory submission.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and commonly used technique for the structural elucidation of organic molecules, providing unambiguous evidence to differentiate sulfoxides from sulfones.
Principle of Differentiation
The key to differentiation lies in the concept of chemical shift, which is highly sensitive to the local electronic environment of a nucleus.[8] The sulfonyl group (SO₂) in a sulfone is significantly more electron-withdrawing than the sulfinyl group (SO) in a sulfoxide. This is due to the presence of two highly electronegative oxygen atoms compared to one. Consequently, the nuclei of protons (¹H) and carbons (¹³C) alpha to the sulfur atom in a sulfone are more "deshielded" than those in a sulfoxide.[9] This deshielding effect causes their resonance signals to appear further downfield (at a higher ppm value) in the NMR spectrum.[10]
Comparative Experimental Data
The following table summarizes the typical chemical shift ranges for protons and carbons situated on the carbon atom adjacent (alpha) to the sulfur center.
| Technique | Functional Group | Typical Chemical Shift (δ) of α-Protons (ppm) | Typical Chemical Shift (δ) of α-Carbons (ppm) |
| ¹H NMR | R-S(=O)-CH₂ -R' (Sulfoxide) | 2.5 - 2.9 | N/A |
| R-S(=O)₂-CH₂ -R' (Sulfone) | 2.9 - 3.5 | N/A | |
| ¹³C NMR | R-S(=O)-C H₂-R' (Sulfoxide) | N/A | 40 - 55 |
| R-S(=O)₂-C H₂-R' (Sulfone) | N/A | 50 - 65 |
Note: These are approximate ranges and can be influenced by the nature of the R groups and the solvent used.[11][12]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are adequate for a sufficient signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm. Compare the chemical shift of the protons alpha to the sulfur atom to the expected ranges. A downfield shift of ~0.4-0.6 ppm for these protons is a strong indicator of the sulfone over the sulfoxide.
Workflow Visualization
Caption: Workflow for ATR-IR analysis to differentiate sulfoxides and sulfones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a cornerstone of chemical analysis. For distinguishing sulfoxides and sulfones, it offers two primary levels of information: molecular weight determination and fragmentation pattern analysis.
Principle of Differentiation
-
Molecular Weight: The most straightforward difference is the mass. A sulfone (R-SO₂-R') has a molecular weight that is 16 atomic mass units (amu) greater than the corresponding sulfoxide (R-SO-R'), owing to the additional oxygen atom. High-Resolution Mass Spectrometry (HRMS) can confirm this difference with high precision, validating the elemental composition.
-
Fragmentation: While fragmentation patterns can be complex, sulfoxides and sulfones often exhibit different characteristic fragmentation pathways under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). [13][14]For instance, some alkyl sulfoxides are known to undergo a characteristic McLafferty-type rearrangement that is not observed in the corresponding sulfones. [11]
Comparative Experimental Data
| Technique | Parameter | Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') |
| Low-Res MS | Molecular Ion (M⁺) | m/z = X | m/z = X + 16 |
| HRMS | Exact Mass | Confirms CₓHᵧO₁S₁ formula | Confirms CₓHᵧO₂S₁ formula |
| MS/MS | Characteristic Fragments | Can show loss of OH or undergo rearrangements | Often shows loss of SO₂ (64 Da) |
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set up a direct infusion experiment using a syringe pump.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The 16 amu difference between the sulfoxide and sulfone will be readily apparent. If using HRMS, the measured exact mass can be used to confirm the elemental formula.
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. differencebetween.com [differencebetween.com]
- 5. difference.wiki [difference.wiki]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

